4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
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Overview
Description
4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C19H12Cl2N2O4S and a molecular weight of 435.28 g/mol . This compound is characterized by the presence of a furan ring, dichlorophenyl group, and benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This step involves the cyclization of a suitable precursor to form the furan ring.
Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced through a halogenation reaction, typically using chlorine or a chlorinating agent.
Coupling with benzoic acid: The final step involves coupling the furan derivative with benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenyl)furan-2-carboxylic acid: Shares the furan and dichlorophenyl groups but lacks the benzoic acid moiety.
3-[4-[5-(2,5-Dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile: Contains a similar furan and dichlorophenyl structure but with different functional groups.
Uniqueness
4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
532407-74-2 |
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Molecular Formula |
C19H12Cl2N2O4S |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H12Cl2N2O4S/c20-11-3-6-14(21)13(9-11)15-7-8-16(27-15)17(24)23-19(28)22-12-4-1-10(2-5-12)18(25)26/h1-9H,(H,25,26)(H2,22,23,24,28) |
InChI Key |
OGNHTYCDKFRNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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